2-Iodo-3-methoxy-5-methylpyrazine
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Overview
Description
2-Iodo-3-methoxy-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxy-5-methylpyrazine typically involves the iodination of 3-methoxy-5-methylpyrazine. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the pyrazine ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methoxy-5-methylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dihydropyrazine derivatives.
Scientific Research Applications
2-Iodo-3-methoxy-5-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to understand the interactions of pyrazine derivatives with biological macromolecules.
Industry: Used in the flavor and fragrance industry for its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-5-methylpyrazine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-methylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Methoxy-3,5-dimethylpyrazine
Uniqueness
2-Iodo-3-methoxy-5-methylpyrazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy and methyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C6H7IN2O |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-3-methoxy-5-methylpyrazine |
InChI |
InChI=1S/C6H7IN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 |
InChI Key |
DBEAXMSHZTWWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)I |
Origin of Product |
United States |
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